molecular formula C20H25N5O5S B2924554 5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941267-65-8

5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile

Numéro de catalogue: B2924554
Numéro CAS: 941267-65-8
Poids moléculaire: 447.51
Clé InChI: MVMRNKJKESPZMK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile (hereafter referred to as the target compound) is a heterocyclic molecule featuring an oxazole core substituted with a nitrile group at position 4, a morpholinoethylamino moiety at position 5, and a 4-(morpholinosulfonyl)phenyl group at position 2.

Synthetic routes for analogous oxazole-4-carbonitrile derivatives (e.g., 2-43 and 2-44a-c) involve palladium-catalyzed cross-coupling reactions and nucleophilic substitutions under inert atmospheres (e.g., argon), as described in and . These methods yield products with moderate to high purity (76%–85% yields) .

Propriétés

IUPAC Name

5-(2-morpholin-4-ylethylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O5S/c21-15-18-20(22-5-6-24-7-11-28-12-8-24)30-19(23-18)16-1-3-17(4-2-16)31(26,27)25-9-13-29-14-10-25/h1-4,22H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMRNKJKESPZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Morpholino groups : These contribute to the compound's solubility and interaction with biological targets.
  • Oxazole ring : Known for its role in various pharmacological activities.
  • Carbonitrile group : Often associated with enhanced biological activity.

The compound's mechanism of action is not fully elucidated in the literature; however, similar compounds have been shown to interact with specific biological pathways:

  • Inhibition of Protein Synthesis : Compounds with oxazole rings often inhibit translation elongation factors, which are critical for protein synthesis in pathogens such as Plasmodium falciparum .
  • Antiviral Activity : Some morpholino derivatives exhibit antiviral properties by targeting viral replication processes .

Antimalarial Activity

Recent studies indicate that related compounds exhibit significant antimalarial activity. For instance, quinoline-4-carboxamide derivatives have shown potent inhibition against the P. falciparum strain, with effective concentrations (EC50) in the low nanomolar range .

Antiviral Properties

Research on morpholino derivatives suggests potential antiviral activity against human adenovirus (HAdV). Compounds similar to 5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile have demonstrated selectivity indexes greater than 100, indicating a strong therapeutic window .

Case Studies and Research Findings

A selection of studies highlights the biological effectiveness of compounds structurally related to 5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile:

StudyCompoundActivityEC50/IC50Notes
DDD107498AntimalarialEC50 = 1 nMInhibits PfEF2, showing excellent oral efficacy.
Compound 15AntiviralIC50 = 0.27 μMLow cytotoxicity, promising for HAdV treatment.
Compound 6AntimalarialEC50 < 0.1 μMEffective against multiple life-cycle stages of P. falciparum.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of morpholino compounds indicates favorable absorption and distribution characteristics. For instance, the oral bioavailability of some derivatives has been reported as high as 84% in animal models . Toxicological assessments suggest that while some morpholino compounds can be harmful if swallowed or cause skin irritation, their therapeutic indices remain favorable when used within recommended dosages .

Comparaison Avec Des Composés Similaires

The target compound’s structural analogs vary in substituents at positions 2 and 5 of the oxazole ring. Below is a comparative analysis of key derivatives:

Substituent Variations at Position 2

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Features
Target Compound 4-(Morpholinosulfonyl)phenyl C₂₁H₂₆N₆O₄S 474.5 Dual morpholine groups enhance solubility and hydrogen-bonding capacity.
5-((4-Ethoxyphenyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile () 4-(Piperidin-1-ylsulfonyl)phenyl C₂₃H₂₄N₄O₄S 452.5 Piperidine replaces morpholine, reducing polarity but increasing lipophilicity .
5-(Allylamino)-2-(4-(azepan-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile () 4-(Azepan-1-ylsulfonyl)phenyl C₁₉H₂₂N₄O₃S 386.5 Seven-membered azepane ring introduces conformational flexibility .
Key Observations:
  • Morpholine vs. Piperidine/Azepane: Morpholinosulfonyl groups (target compound) improve water solubility due to the oxygen atom in the morpholine ring, whereas piperidine/azepane analogs (–11) may enhance membrane permeability .
  • Synthetic Accessibility : Piperidine and azepane derivatives are synthesized via similar cross-coupling protocols but require tailored amine precursors .

Substituent Variations at Position 5

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight Key Features
Target Compound (2-Morpholinoethyl)amino C₂₁H₂₆N₆O₄S 474.5 Morpholinoethyl side chain supports kinase inhibition via chelation or H-bonding.
5-(Benzyl(2-morpholinoethyl)amino)-2-(4-methoxyphenyl)oxazole-4-carbonitrile () Benzyl(2-morpholinoethyl)amino C₂₄H₂₇N₅O₃ 433.5 Bulky benzyl group may sterically hinder target binding .
2-Cyclopentyl-5-((2-morpholinoethyl)amino)oxazole-4-carbonitrile () Cyclopentyl C₁₆H₂₄N₄O₂ 312.4 Cyclopentyl substituent reduces polarity, favoring CNS penetration .
Key Observations:
  • Amino Group Modifications: The target compound’s unsubstituted morpholinoethylamino group contrasts with benzylated () or cyclopentyl-substituted () analogs. Steric bulk in benzyl derivatives may reduce bioavailability .

Functional Group Comparisons

  • Nitrile Group : Present in all compared compounds, the nitrile group at position 4 acts as a hydrogen-bond acceptor and metabolic stabilizer. For example, antifungal oxazole-4-carbonitriles () leverage this group for target binding .
  • Sulfonamide Linkers : The sulfonamide group in the target compound and its analogs (e.g., –12) enhances binding to proteases or kinases by mimicking peptide bonds .

Q & A

Q. What are the recommended synthetic routes for 5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile?

Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the oxazole core. A common approach includes:

Oxazole formation : Condensation of a nitrile precursor with an amino-morpholinoethyl group under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Sulfonylation : Introduction of the morpholinosulfonyl group via reaction with morpholine and sulfur trioxide complex in dichloromethane .

Purification : Use of column chromatography (silica gel, eluting with EtOAc/hexane) and recrystallization from methanol to achieve >95% purity. Challenges include controlling regioselectivity during sulfonylation and minimizing byproducts.

Q. How is the structural identity of this compound confirmed in academic research?

Answer: Key analytical techniques include:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths/angles (e.g., morpholine ring conformation) using SHELX software for refinement .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., oxazole C-4 carbonitrile at δ ~110 ppm in ¹³C NMR).
    • FT-IR : Validate sulfonyl (S=O stretching at ~1350 cm⁻¹) and nitrile (C≡N at ~2220 cm⁻¹) groups .
  • High-resolution mass spectrometry (HRMS) : Match experimental and theoretical [M+H]⁺ values (error < 2 ppm).

Advanced Research Questions

Q. How can computational modeling optimize this compound’s bioactivity?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases). Prioritize substituents like the morpholinosulfonyl group for hydrogen bonding with active-site residues .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The oxazole ring’s electron-deficient nature may enhance electrophilic interactions .
  • MD simulations : Evaluate stability in aqueous environments (e.g., solubility limitations due to the hydrophobic phenyl group) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from methodological variability:

  • Assay conditions : Compare IC₅₀ values across buffer systems (e.g., PBS vs. HEPES) and pH levels. The sulfonyl group’s ionization state can alter membrane permeability .
  • Cell-line specificity : Validate activity in isogenic cell lines (e.g., HEK293 vs. HeLa) to rule out off-target effects.
  • Data normalization : Use internal controls (e.g., β-galactosidase) to account for batch effects. Cross-reference with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

  • Substituent variation : Replace the morpholinoethyl group with piperazine or thiomorpholine to modulate solubility and logP .
  • Oxazole ring modification : Introduce electron-withdrawing groups (e.g., -NO₂) at C-2 to enhance electrophilicity.
  • Sulfonyl group optimization : Test sulfonamide vs. sulfonic acid derivatives for improved pharmacokinetics .
  • SAR validation : Use 2D-QSAR models correlating substituent electronegativity with IC₅₀ in enzyme inhibition assays .

Q. What advanced methods characterize this compound’s physicochemical properties?

Answer:

  • Solubility : Measure via shake-flask method in PBS (pH 7.4) and correlate with Hansen solubility parameters. The morpholino group enhances aqueous solubility, while the phenylsulfonyl moiety reduces it .
  • Stability : Conduct forced degradation studies under UV light (ICH Q1B) to identify photodegradants. LC-MS can track oxidation of the oxazole ring .
  • Crystallinity : Use DSC/TGA to determine melting points (~250°C) and polymorphic forms .

Q. How are analytical methods validated for quality control in research-scale synthesis?

Answer:

  • HPLC method development : Optimize using a C18 column (4.6 × 150 mm) with gradient elution (0.1% TFA in water/acetonitrile). Validate parameters:
    • Linearity : R² > 0.999 across 50–150% of target concentration.
    • Precision : RSD < 2% for retention time (12.37 min, method A) .
  • Impurity profiling : Identify byproducts (e.g., desulfonylated intermediates) via LC-HRMS and quantify against USP thresholds .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.